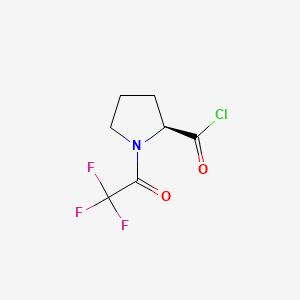

N-Trifluoroacetylprolyl chloride

Overview

Description

N-Trifluoroacetylprolyl chloride is a compound used in chemical synthesis . It is often used as a chiral derivatization reagent in the chiral separation of psychoactive, cathinone- and amphetamine-related drugs .

Synthesis Analysis

N-Trifluoroacetylprolyl chloride has been used in the separation of chiral isomers of amphetamine and methamphetamine. The compound reacts quantitatively with AMP and MeAMP to form a structure with two chiral centers, a diastereomer .Chemical Reactions Analysis

N-Trifluoroacetylprolyl chloride is involved in nucleophilic aromatic substitutions . Structural effects influence its reactivity .Physical And Chemical Properties Analysis

N-Trifluoroacetylprolyl chloride has a molecular weight of 229.58 g/mol . It does not have any hydrogen bond donors .Scientific Research Applications

Analytical and Structural Characterization

N-Trifluoroacetylprolyl chloride has been utilized for the characterization of organic functional groups, especially in the field of fluorine-19 nuclear magnetic resonance (NMR) spectrometry. It serves as an analytical reagent to characterize alcohols, phenols, thiols, and primary and secondary amines. The presence of trifluoroacetyl derivatives greatly aids in identifying these compounds through NMR, offering insights into their structural and chemical properties (Sleevi, Glass & Dorn, 1979).

Synthesis of Chemical Compounds

The compound is employed in the synthesis of various chemical entities. For instance, it has been used in the creation of N-aryl-2,2,2-trifluoroacetimidoyl piperazinylquinolone derivatives, showcasing its utility in producing compounds with potential antibacterial activities (Darehkordi et al., 2011). Additionally, it plays a crucial role in the synthesis of trifluoromethylated pyrroles through a one-pot three-component reaction, highlighting its versatility in organic synthesis (Rahmani & Darehkordi, 2017).

Photoaffinity Labeling

N-Trifluoroacetylprolyl chloride has been explored in the domain of photoaffinity labeling. It is instrumental in labeling enzymes and undergoes photolysis with minimal rearrangement, making it a valuable tool in biological research for studying protein-ligand interactions and enzyme mechanisms (Chowdhry, Vaughan & Westheimer, 1976).

Catalyst in Organic Synthesis

It has also been applied as a catalyst in organic synthesis. For example, it is used in the preparation of bis-coumarins, which are significant in pharmaceuticals and agrochemicals. Its role as a catalyst demonstrates its effectiveness in facilitating complex chemical reactions (Zare & Lotfifar, 2021).

Peptide Coupling Reactions

N-Trifluoroacetylprolyl chloride is significant in peptide coupling reactions, enabling the generation of N-trifluoroacetyl-protected amino acid chlorides with high purity and retention of stereochemical integrity. This application is crucial in peptide synthesis, which has wide-reaching implications in drug development and biochemistry (Jass et al., 2003).

Safety and Hazards

Future Directions

While the specific future directions for N-Trifluoroacetylprolyl chloride are not explicitly mentioned in the search results, therapeutic peptides are a unique class of pharmaceutical agents that have made great progress in the last decade . The development of peptide drugs has become one of the hottest topics in pharmaceutical research .

Mechanism of Action

Target of Action

It is known that n-trifluoroacetylprolyl chloride is used as a chiral derivatization reagent , suggesting that its targets could be a wide range of compounds that require stereochemical analysis.

Mode of Action

N-Trifluoroacetylprolyl chloride interacts with its targets by acting as a derivatizing agent . It attaches to the target molecule and modifies its chemical structure, which can then be analyzed using techniques like gas chromatography-mass spectrometry . The exact nature of these interactions and the resulting changes would depend on the specific target molecule.

Result of Action

The molecular and cellular effects of N-Trifluoroacetylprolyl chloride’s action are primarily related to its role as a derivatizing agent . It enables the stereochemical analysis of target compounds, which can provide valuable information about their structure and function.

properties

IUPAC Name |

(2S)-1-(2,2,2-trifluoroacetyl)pyrrolidine-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClF3NO2/c8-5(13)4-2-1-3-12(4)6(14)7(9,10)11/h4H,1-3H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUOYJPPISCCYDH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)C(F)(F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190186 | |

| Record name | 1-(Trifluoroacetyl)-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Trifluoroacetylprolyl chloride | |

CAS RN |

36724-68-2 | |

| Record name | N-Trifluoroacetylprolyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036724682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Trifluoroacetyl)-L-prolyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(-)-N-(Trifluoroacetyl)prolyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

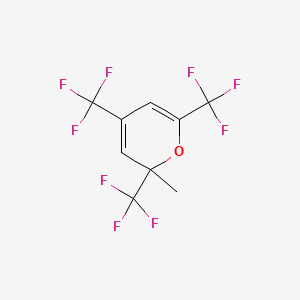

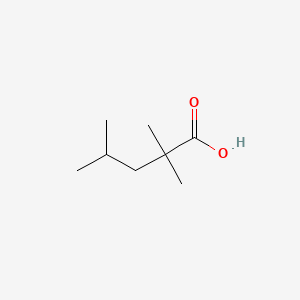

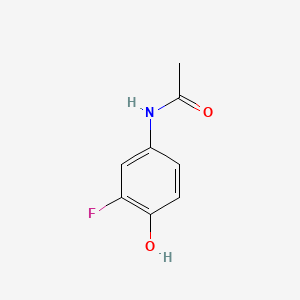

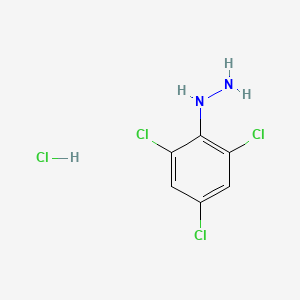

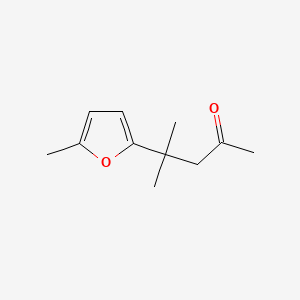

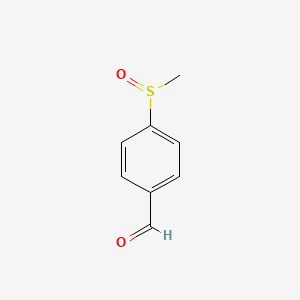

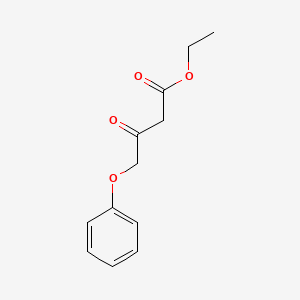

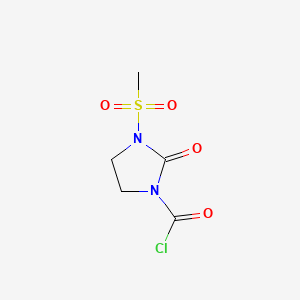

Feasible Synthetic Routes

Q & A

Q1: Why is N-Trifluoroacetylprolyl chloride useful in analyzing methamphetamine presence in urine samples?

A: Routine drug tests for methamphetamine can sometimes yield inconclusive results, especially when the methamphetamine originates from sources other than illicit drugs. [] N-Trifluoroacetylprolyl chloride helps resolve this issue by enabling the separation and identification of methamphetamine enantiomers. [, ] This is crucial because the ratio of these enantiomers can differentiate between methamphetamine ingestion from sources like Vicks Inhaler and the illicit drug. []

Q2: Can you explain how N-Trifluoroacetylprolyl chloride helps differentiate the source of methamphetamine?

A: N-Trifluoroacetylprolyl chloride is a chiral derivatizing agent. This means it reacts differently with the two enantiomers (mirror-image molecules) of methamphetamine. This difference allows researchers to separate the enantiomers during Gas Chromatography analysis and determine their ratio in the urine sample. [, ] The research shows a distinct ratio between l-methamphetamine and l-amphetamine for individuals taking the drug Selegiline compared to those ingesting pure l-methamphetamine. []

Q3: The research mentions Famprofazone; what is its relation to N-Trifluoroacetylprolyl chloride in this context?

A: Similar to the Selegiline case, Famprofazone metabolism also produces methamphetamine as a byproduct. [] N-Trifluoroacetylprolyl chloride, again, plays a critical role in quantifying the specific enantiomers of methamphetamine excreted in the urine after Famprofazone administration. The study highlighted the dominance of (-)-methamphetamine isomer over the (+)-isomer in the excretion profile. [] This detailed analysis would not be possible without the use of N-Trifluoroacetylprolyl chloride.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.